Fortimicin A

Description

Fortimicin (B10828623) A within the Aminoglycoside Antibiotic Class

Fortimicin A is classified as a pseudodisaccharide aminoglycoside antibiotic. nih.govnih.gov Aminoglycosides are a broad class of bactericidal antibiotics that primarily target the bacterial ribosome, interfering with protein synthesis and leading to cell death. researchgate.netmicrobialcell.com this compound exhibits a broad spectrum of activity against many clinically important Gram-positive and Gram-negative aerobic and facultatively anaerobic bacteria. nih.govgoogle.commedchemexpress.com Its antibacterial activity has been found to be comparable to amikacin (B45834), another prominent aminoglycoside, though it shows limited activity against Pseudomonas aeruginosa. nih.gov

A key characteristic of this compound is its resistance to many common aminoglycoside-inactivating enzymes, which are a primary mechanism of bacterial resistance to this antibiotic class. nih.gov Like other aminoglycosides, this compound's activity is enhanced in alkaline pH conditions and it demonstrates rapid bactericidal action. nih.gov The fortimicin group of antibiotics is produced by various actinomycetes, including those from the genera Micromonospora, Streptomyces, Saccharopolyspora, and Dactylosporangium. microbiologyresearch.orgnih.gov

Historical Trajectory of this compound Academic Research

The discovery of this compound was a result of a screening program for new antibiotics. It was isolated from the fermentation broth of a new bacterial species, Micromonospora olivoasterospora, which was found in a soil sample from a paddy field in Hiroshima, Japan. google.com The initial discovery and production process were detailed in research published in 1977. acs.org At the time of its discovery, the antibiotic was initially identified as XK-70-1 before being named this compound. google.com

Subsequent research focused on elucidating its chemical structure, which was determined using a combination of proton and carbon nuclear magnetic resonance (PMR, CMR), mass spectrometry, and chemical degradation techniques. nih.gov In the early 1990s, significant progress was made in understanding the genetics of its production when the biosynthetic gene cluster for this compound (also known as astromicin) was cloned and studied in M. olivasterospora. ebi.ac.uknih.gov Research has continued to explore its biosynthetic pathway, with studies identifying various intermediates and the enzymes involved in its synthesis. nih.govresearchgate.netscilit.com

Distinctive Structural Elements of this compound (e.g., fortamine moiety)

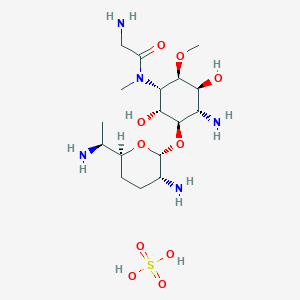

The chemical structure of this compound is a key determinant of its biological activity and distinguishes it from other aminoglycosides. It is a pseudodisaccharide composed of two main moieties: 6-epi-purpurosamine B and a novel aminocyclitol named fortamine, connected by an alpha-glycosidic linkage. nih.govnih.govjst.go.jp

The most distinctive feature of this compound is the fortamine moiety. nih.gov Unlike the diaminocyclitols found in many other aminoglycosides, fortamine is a 1,4-diamine. nih.govjst.go.jp Its structure is unique in that it contains both N-methyl and O-methyl groups and possesses chiro stereochemistry. nih.govjst.go.jp The fortamine ring adopts a chair conformation. nih.gov The enantioselective synthesis of fortamine has been a subject of research, highlighting its complexity and importance. acs.org

This compound is structurally very similar to Fortimicin B, another antibiotic co-produced by M. olivasterospora. The key difference between the two is the presence of a glycyl amide group on the fortamine moiety of this compound, which is absent in Fortimicin B. nih.govjst.go.jp

Data Tables

Table 1: Key Properties of this compound

| Property | Description |

| Antibiotic Class | Pseudodisaccharide Aminoglycoside nih.govnih.gov |

| Producing Organism | Micromonospora olivoasterospora google.comresearchgate.net |

| Antibacterial Spectrum | Broad-spectrum against Gram-positive and Gram-negative bacteria google.commedchemexpress.com |

| Mechanism of Action | Inhibition of bacterial protein synthesis researchgate.netontosight.ai |

| Core Moieties | Fortamine and 6-epi-purpurosamine B nih.govjst.go.jp |

| Distinctive Feature | Contains the novel 1,4-diaminocyclitol, fortamine nih.govjst.go.jp |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H37N5O10S |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid |

InChI |

InChI=1S/C17H35N5O6.H2O4S/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18;1-5(2,3)4/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3;(H2,1,2,3,4)/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+;/m0./s1 |

InChI Key |

ISMJYDUGJHHFEG-QPABWCPOSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O |

Synonyms |

Abbott 44747 astromicin fortimicin A fortimicin A sulfate fortimicin A sulfate (1:2) KW1070 |

Origin of Product |

United States |

Biosynthesis of Fortimicin a

Identification of Precursor Compounds and Early Biosynthetic Pathway Steps

The assembly of the Fortimicin (B10828623) A scaffold begins with the formation of its two core components, the fortamine ring and the aminosugar, which are derived from distinct metabolic pathways before their eventual linkage.

The foundational aminocyclitol unit of Fortimicin A, known as fortamine, originates from myo-inositol. The biosynthesis of myo-inositol itself starts from a central metabolic intermediate, D-glucose-6-phosphate. nih.govunimore.it This initial precursor undergoes an NAD⁺-dependent cyclization reaction catalyzed by myo-inositol-1-phosphate synthase to form myo-inositol-1-phosphate. researchgate.net Subsequently, a phosphatase enzyme removes the phosphate (B84403) group to yield free myo-inositol. researchgate.netresearchgate.net

Once formed, myo-inositol undergoes a series of critical modifications to become the core of the fortamine ring. This pathway is well-established in the biosynthesis of related aminoglycosides and proceeds through two key steps:

Oxidation: The myo-inositol molecule is oxidized by a dehydrogenase enzyme to produce the ketone intermediate, scyllo-inosose.

Amination: An aminotransferase enzyme then catalyzes the transfer of an amino group to scyllo-inosose, resulting in the formation of scyllo-inosamine, a key building block for the fortamine core.

These initial steps convert a common sugar derivative into a specialized aminocyclitol primed for further tailoring and assembly.

The second major component of this compound is the aminosugar 6-epi-purpurosamine B. The biosynthesis of this moiety begins with another common sugar, D-glucosamine, which is activated into a high-energy nucleotide-diphosphate (NDP) sugar form. rsc.org For many aminosugar pathways, this activated precursor is deoxythymidine diphosphate-D-glucosamine (dTDP-D-glucosamine). This molecule serves as the substrate for a series of tailoring enzymes—including dehydratases, epimerases, aminotransferases, and reductases—that collectively modify the sugar's structure to produce the final purpurosamine unit ready for glycosidic bond formation with the fortamine core.

Characterization of Key Enzymatic Transformations in Fortimicin Biosynthesis

Following the synthesis of the initial building blocks, a series of precise enzymatic reactions further modify the structure to yield the final this compound molecule. These transformations are encoded by genes within the fortimicin (ftm) biosynthetic cluster in Micromonospora olivasterospora. nih.gov

Transamination, the transfer of an amino group from a donor molecule (like an amino acid) to a keto-acid acceptor, is a fundamental step in aminoglycoside biosynthesis. These reactions are responsible for adding the crucial amino groups that characterize this class of antibiotics. In the this compound pathway, pyridoxal (B1214274) phosphate (PLP)-dependent aminotransferases are essential for converting keto-intermediates into their corresponding amines. A key transamination event is the conversion of scyllo-inosose to scyllo-inosamine, which establishes the first amino group on the cyclitol ring. Further transaminations occur on the sugar moiety to complete the synthesis of the 6-epi-purpurosamine B unit.

Methylation is a critical tailoring step that influences the biological activity and resistance profile of aminoglycosides. In this compound biosynthesis, specific methyltransferase enzymes utilize S-adenosylmethionine (SAM) as a methyl group donor to modify the antibiotic scaffold. The fortimicin biosynthetic gene cluster contains genes encoding these enzymes, such as the fortimicin KL1 methyltransferase. researchgate.net These enzymes act on specific positions of the precursor molecules, ensuring the correct stereochemistry of the final product. These stereospecific methylation events are crucial for creating the mature this compound structure.

One of the most complex and critical transformations in the late stages of this compound biosynthesis is the removal of hydroxyl groups, a process known as dehydroxylation. Research has revealed that this process occurs via a sophisticated phosphorylation-dependent mechanism. nih.gov Studies on the fortimicin gene cluster have identified a specific gene, fms8, that plays a central role in this transformation. nih.gov The enzyme encoded by fms8 is a phosphotransferase that specifically phosphorylates the hydroxyl group of a late-stage intermediate, Fortimicin KK1. nih.gov This phosphorylation event activates the hydroxyl group, converting it into a good leaving group and facilitating its subsequent removal by other enzymes in the pathway. This mechanism is a key strategy employed in nature to achieve the challenging chemical task of C-O bond cleavage at unactivated positions.

Data Tables

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Role in Pathway |

|---|---|

| D-Glucose-6-Phosphate | Primary precursor for the fortamine ring |

| myo-Inositol | Central cyclitol intermediate derived from glucose |

| scyllo-Inosose | Oxidized ketone intermediate |

| scyllo-Inosamine | Aminated cyclitol core |

| dTDP-D-Glucosamine | Activated sugar donor for the purpurosamine moiety |

Table 2: Key Enzymes and Reactions in this compound Biosynthesis

| Enzyme Type | Gene (Example) | Reaction Catalyzed | Cofactor/Substrate |

|---|---|---|---|

| myo-Inositol-1-Phosphate Synthase | - | D-Glucose-6-P → myo-Inositol-1-P | NAD⁺ |

| Dehydrogenase | - | myo-Inositol → scyllo-Inosose | NAD⁺ |

| Aminotransferase | - | scyllo-Inosose → scyllo-Inosamine | Pyridoxal Phosphate (PLP) |

| Methyltransferase | Fortimicin KL1 MT | Stereospecific methylation of precursors | S-adenosylmethionine (SAM) |

Molecular Mechanism of Action of Fortimicin a

Interactions with Bacterial Ribosomal Subunits

The bacterial ribosome is composed of two subunits, the 30S and the 50S, which come together to form the 70S ribosome. frontiersin.org Fortimicin (B10828623) A's activity is centered on its interaction with these subunits.

Fortimicin A, like other aminoglycoside antibiotics, binds to the 30S ribosomal subunit. researchgate.netscispace.comontosight.aiontosight.ainih.govontosight.ai This binding is a critical first step in its antibacterial action. The 30S subunit plays a crucial role in decoding the genetic information carried by mRNA. frontiersin.org By binding to this subunit, this compound can interfere with the fidelity of this process. The interaction is specific to the bacterial ribosome, which explains the selective toxicity of the antibiotic towards bacteria over eukaryotes. asm.org

A key aspect of this compound's mechanism is its ability to inhibit the dissociation of the 70S ribosome into its 30S and 50S subunits. nih.govscispace.comresearchgate.net This stabilization of the 70S complex is significant because the dissociation of the ribosome is a necessary step in the initiation of a new round of protein synthesis. By preventing this separation, this compound effectively traps the ribosomes in an inactive state, thus halting the protein synthesis cycle.

Disruption of Bacterial Protein Synthesis

The binding of this compound to the 30S subunit and the stabilization of the 70S ribosome lead to a profound disruption of protein synthesis.

This compound interferes with the formation of the initiation complex required for peptide synthesis. researchgate.netontosight.aiontosight.ai This complex involves the binding of the 30S subunit, mRNA, and the initiator transfer RNA (tRNA) to start the translation process. By binding to the 30S subunit, this compound likely hinders the correct assembly of these components, thereby preventing the initiation of protein synthesis.

A hallmark of many aminoglycosides, including this compound, is the induction of mRNA misreading. nih.govresearchgate.netresearchgate.net The binding of the antibiotic to the 30S subunit distorts the A-site, the location where the ribosome decodes the mRNA codon and accepts the corresponding aminoacyl-tRNA. This distortion leads to the incorporation of incorrect amino acids into the growing polypeptide chain. The production of these aberrant, non-functional, or even toxic proteins disrupts cellular processes and contributes to the bactericidal effect of the antibiotic. researchgate.net

Comparative Analysis of this compound and Fortimicin B Molecular Interactions

This compound and Fortimicin B are closely related compounds, yet they exhibit different effects on bacterial protein synthesis. nih.gov While both inhibit the dissociation of 70S ribosomes, their impact on other aspects of translation differs significantly. nih.govresearchgate.net

In in vitro assays using polyuridylic acid as a template, this compound inhibits phenylalanine polymerization and causes misreading, as evidenced by the incorporation of leucine. nih.govresearchgate.net In stark contrast, Fortimicin B shows no such effects on polymerization or misreading. nih.govresearchgate.netglobalauthorid.com When using natural mRNA, this compound demonstrates only weak inhibition of polymerization, whereas Fortimicin B surprisingly stimulates it. nih.govresearchgate.net

These differences highlight the subtle but critical role of the glycyl group present in this compound but absent in Fortimicin B. nih.gov This structural difference likely accounts for the distinct molecular interactions with the ribosome, leading to their varied biological activities.

| Feature | This compound | Fortimicin B |

| Inhibition of 70S Ribosome Dissociation | Yes nih.govresearchgate.net | Yes nih.govresearchgate.net |

| Inhibition of Polyphenylalanine Polymerization | Yes nih.govresearchgate.net | No nih.govresearchgate.net |

| Induction of mRNA Misreading | Yes nih.govresearchgate.net | No nih.govresearchgate.net |

| Effect on Natural mRNA Polymerization | Weak Inhibition nih.govresearchgate.net | Strong Stimulation nih.govresearchgate.net |

Antimicrobial Resistance Mechanisms to Fortimicin a

Enzymatic Inactivation of Fortimicin (B10828623) A

Bacteria have evolved a sophisticated arsenal (B13267) of aminoglycoside-modifying enzymes (AMEs) that chemically alter the structure of Fortimicin A, rendering it ineffective. acs.orgasm.org These enzymes fall into three main families: Aminoglycoside N-Acetyltransferases (AACs), Aminoglycoside O-Phosphotransferases (APHs), and Aminoglycoside O-Nucleotidyltransferases (ANTs). acs.orgasm.org By catalyzing the transfer of acetyl, phosphoryl, or nucleotidyl groups to specific sites on the this compound molecule, these enzymes disrupt its ability to bind to the bacterial ribosome, the primary target of aminoglycoside action. nih.gov

Aminoglycoside N-acetyltransferases (AACs) are a prominent family of enzymes that confer resistance to this compound by catalyzing the acetylation of its amino groups, using acetyl-coenzyme A as the acetyl donor. oup.com The addition of the acetyl group sterically hinders the binding of this compound to its target site on the 16S rRNA of the bacterial ribosome. mdpi.com

The AAC(3) class of enzymes specifically acetylates the 3-amino group of aminoglycosides. acs.org The AAC(3)-I subgroup of enzymes is known to confer resistance to gentamicin (B1671437), sisomicin, and this compound. oup.comasm.orgnih.gov These enzymes are widespread among Gram-negative bacteria. asm.org

A notable example is the AAC(3)-Ib domain of a bifunctional enzyme from Pseudomonas aeruginosa. researchgate.netnih.gov This domain exhibits high specificity for this compound and gentamicin. acs.orgresearchgate.netnih.gov Kinetic studies have revealed that the AAC(3)-Ib domain follows a sequential, ordered Bi-Bi kinetic mechanism. researchgate.netnih.govnd.edu In this mechanism, acetyl-CoA is the first substrate to bind to the enzyme, followed by the aminoglycoside (this compound). researchgate.netnih.gov After the transfer of the acetyl group, the acetylated aminoglycoside is released, followed by the release of coenzyme A. researchgate.netnih.gov The release of the product is considered a rate-limiting step in the catalytic cycle. nd.edu

Table 1: Kinetic Parameters of AAC(3)-Ib for Various Aminoglycoside Substrates

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| This compound | 0.8 ± 0.1 | 1.8 ± 0.4 | (4.4 ± 1.1) x 10⁵ |

| Gentamicin | 1.4 ± 0.1 | 1.9 ± 0.3 | (7.4 ± 1.4) x 10⁵ |

| Netilmicin | 0.09 ± 0.01 | 260 ± 60 | (3.4 ± 0.7) x 10² |

Data sourced from a study on the bifunctional enzyme AAC(3)-Ib/AAC(6')-Ib' from Pseudomonas aeruginosa. acs.org

The AAC(6') enzymes catalyze the acetylation of the 6'-amino group of aminoglycosides. researchgate.net While many AAC(6') enzymes are active against a broad range of aminoglycosides, their activity against this compound can vary. researchgate.netnih.gov For instance, the AAC(6')-Ib' domain of the bifunctional enzyme from P. aeruginosa has a broad substrate spectrum but does not significantly act on this compound. acs.orgresearchgate.netnih.gov

In contrast, the AAC(6')-Ie enzyme, which is part of the bifunctional enzyme AAC(6')-Ie/APH(2")-Ia found frequently in Gram-positive pathogens, is unique among the AAC(6') subclass as it is known to modify this compound. mcmaster.camicrobialcell.comnih.gov This enzyme is capable of conferring a significant (32-fold) increase in the minimum inhibitory concentration (MIC) of this compound. microbialcell.comnih.gov Docking studies suggest that the structural characteristics of AAC(6')-Ie allow for the productive binding of this compound, facilitating its acetylation. microbialcell.comnih.gov Conversely, the closely related monofunctional enzyme AAC(6')-Im does not confer resistance to this compound, as the atypical aminoglycoside is thought to bind less productively in its active site. microbialcell.comnih.gov

Aminoglycoside O-phosphotransferases (APHs) and O-nucleotidyltransferases (ANTs) are other families of modifying enzymes that inactivate aminoglycosides by transferring a phosphate (B84403) or a nucleotide group, respectively, from ATP to a hydroxyl group on the antibiotic. acs.orgasm.org this compound, however, lacks the specific hydroxyl groups that are the primary targets for many common APH and ANT enzymes, such as those at the 3' and 4' positions. asm.orgasm.orgpsu.edu This structural feature makes this compound inherently resistant to inactivation by APH(3') and ANT(4') enzymes. asm.orgasm.orgpsu.edu

The emergence of bifunctional enzymes, which possess two distinct enzymatic domains, represents a significant challenge in overcoming aminoglycoside resistance. researchgate.netnih.gov These enzymes can have an expanded substrate profile, allowing them to inactivate a wider range of antibiotics. researchgate.netnih.gov

An example is the AAC(3)-Ib/AAC(6')-Ib' enzyme from P. aeruginosa, which contains two acetyltransferase domains. researchgate.netnih.gov While the AAC(3)-Ib domain specifically inactivates this compound and gentamicin, the AAC(6')-Ib' domain targets other aminoglycosides. acs.orgresearchgate.netnih.gov The fusion of these two domains into a single polypeptide chain provides the host bacterium with a broader resistance spectrum. researchgate.net

Another clinically important bifunctional enzyme is AAC(6')-Ie/APH(2")-Ia, prevalent in Gram-positive cocci. mcmaster.caimrpress.com This enzyme confers resistance to a vast array of aminoglycosides, including this compound, through the acetyltransferase activity of its AAC(6')-Ie domain. imrpress.com

Aminoglycoside N-Acetyltransferases (AACs)

Ribosomal Target Modification Conferring Resistance

While enzymatic inactivation is the predominant mechanism of resistance, modifications to the ribosomal target can also reduce the efficacy of this compound. mdpi.comnih.gov The primary target for aminoglycosides is the A-site on the 16S rRNA within the 30S ribosomal subunit. mdpi.com

Bacteria can acquire resistance by producing methyltransferase enzymes that modify specific nucleotides in the 16S rRNA. nih.govactanaturae.ru This methylation can sterically hinder the binding of aminoglycosides, including this compound, to the ribosome. nih.gov For instance, the methylation of specific guanine (B1146940) or adenine (B156593) residues within the A-site can lead to high-level resistance to a broad range of aminoglycosides. mdpi.com The producing organism of Fortimicin, Micromonospora olivasterospora, is believed to utilize a 16S rRNA methyltransferase, encoded by the fmrO gene, as a self-resistance mechanism. mdpi.com In response to antibiotic exposure, some bacteria can also alter the chemical modifications of their ribosomal RNA, potentially changing the structure of the drug's binding site and leading to increased resistance. news-medical.net

16S rRNA Methylation (e.g., fmrO gene)

One of the most significant mechanisms of resistance to this compound, particularly in the context of self-protection, is the enzymatic modification of its ribosomal target. This is achieved through the methylation of 16S ribosomal RNA (rRNA) at the antibiotic binding site. nih.gov

The gene responsible for this in the this compound-producing organism, Micromonospora olivasterospora, is known as fmrO. microbiologyresearch.orgebi.ac.uk This gene encodes a 16S rRNA methyltransferase, an enzyme that adds a methyl group to the 16S rRNA component of the 30S ribosomal subunit. nih.govnih.govpsu.edu This modification prevents this compound from binding effectively to the ribosome, thereby inhibiting its ability to disrupt protein synthesis and cause cell death. nih.govmcmaster.ca

Research has shown that the fmrO gene is part of the fortimicin biosynthetic gene cluster in M. olivasterospora, indicating its crucial role as a self-defense or immunity gene. ebi.ac.uknih.govfao.org The FmrO protein belongs to a family of S-adenosyl-L-methionine (SAM)-dependent RNA methyltransferases that protect bacteria from the action of various aminoglycoside antibiotics. nih.gov The deduced amino acid sequence of the protein encoded by fmrO shows significant identity to other 16S rRNA methyltransferases, such as GrmA and GrmB from Micromonospora purpurea and Micromonospora rosea, respectively, further supporting its function. nih.gov When expressed in other bacteria, such as Escherichia coli, the fmrO gene confers resistance to this compound, as well as to other aminoglycosides like gentamicin and kanamycin (B1662678), but not typically to neomycin. microbiologyresearch.orgnih.gov

Plasmid-mediated 16S rRNA methylases have also been identified in pathogenic bacteria, conferring high-level resistance to a broad range of aminoglycosides. asm.orgasm.orgresearchgate.net While these are not FmrO itself, they operate by a similar mechanism of ribosomal protection and represent a growing clinical concern. asm.orgresearchgate.net

Mutations within Ribosomal Proteins

Alterations in the structure of the ribosome due to mutations in the genes encoding ribosomal proteins can also lead to antibiotic resistance. researchgate.net While 16S rRNA methylation is a more common mechanism for aminoglycoside resistance, mutations in ribosomal proteins can reduce the binding affinity of drugs like this compound to their target. ontosight.aiuit.no

For aminoglycosides in general, mutations affecting ribosomal proteins of the small 30S subunit, such as the S12 protein (encoded by the rpsL gene), are known to confer resistance to streptomycin. mcmaster.ca These mutations can alter the higher-order structure of the 16S rRNA, thereby disrupting the antibiotic's interaction with its binding pocket. mcmaster.ca Similarly, mutations in other ribosomal proteins, like L4 and L22, have been linked to resistance to macrolides, which also target the ribosome. nih.gov

Although specific mutations in ribosomal proteins that confer resistance solely to this compound are not as extensively documented as target-site methylation, this remains a plausible mechanism. frontiersin.orgnih.gov Any mutation that sufficiently alters the conformation of the A-site in the 30S ribosomal subunit, where this compound binds, could potentially decrease the antibiotic's efficacy. mcmaster.ca

Reduced Bacterial Membrane Permeability and Efflux Pump Systems

A widespread mechanism of resistance to many classes of antibiotics, including aminoglycosides like this compound, involves limiting the intracellular concentration of the drug. mdpi.com Bacteria achieve this in two primary ways: by reducing the drug's entry into the cell (decreased permeability) and by actively pumping the drug out of the cell (efflux). researchgate.netbristol.ac.uk

Gram-negative bacteria possess an outer membrane that acts as a selective barrier, restricting the entry of many substances, including antibiotics. bristol.ac.uk Antimicrobials often rely on protein channels, known as porins, to cross this barrier. bristol.ac.uk Bacteria can develop resistance by downregulating the expression of these porin channels, thereby reducing the influx of the antibiotic into the periplasmic space. bristol.ac.uknih.gov

Once inside the bacterial cell, antibiotics can be expelled by efflux pumps. wikipedia.org These are transport proteins located in the cell membrane that actively move a wide range of substrates, including antibiotics, out of the cytoplasm. wikipedia.orgnih.gov The overexpression of these pumps is a common cause of multidrug resistance (MDR). nih.govresearchgate.netmdpi.com In pathogenic bacteria, the presence of genes encoding for efflux pumps in their genome can lead to resistance against multiple antimicrobial agents. nih.govresearchgate.net The combined effect of reduced entry and increased efflux significantly lowers the intracellular concentration of this compound, preventing it from reaching a sufficient level to inhibit protein synthesis. bristol.ac.uk

| Mechanism | Description | Key Genes/Components | Effect |

|---|---|---|---|

| 16S rRNA Methylation | Enzymatic modification of the ribosomal target site, preventing antibiotic binding. | fmrO gene, 16S rRNA Methyltransferase | High-level resistance |

| Ribosomal Protein Mutations | Alterations in ribosomal protein structure that reduce antibiotic binding affinity. | Ribosomal proteins (e.g., S12, L4, L22) | Variable levels of resistance |

| Reduced Permeability | Decreased entry of the antibiotic into the bacterial cell. | Porin channels | Lowers intracellular antibiotic concentration |

| Efflux Pumps | Active transport of the antibiotic out of the bacterial cell. | MDR Efflux Pumps (e.g., RND, MFS families) | Lowers intracellular antibiotic concentration, contributes to MDR |

Intrinsic Self-Resistance Mechanisms in this compound-Producing Organisms (e.g., Micromonospora olivasterospora)

Antibiotic-producing organisms must have a way to protect themselves from the very compounds they synthesize. Micromonospora olivasterospora, the producer of this compound, employs an intrinsic self-resistance mechanism to prevent suicide. nih.gov

The primary self-defense strategy is the expression of the fmrO gene. nih.govnih.gov As detailed in section 4.2.1, fmrO is located within the this compound biosynthetic gene cluster and encodes a 16S rRNA methyltransferase. ebi.ac.uknih.govfao.org This enzyme modifies the organism's own ribosomes, making them immune to the effects of the this compound being produced. nih.govnih.gov This targeted modification ensures that protein synthesis can proceed normally despite the high intracellular concentration of the antibiotic.

Analysis of the gene cluster in M. olivasterospora has confirmed that the fmrO gene is physically linked to the genes responsible for building the antibiotic molecule. ebi.ac.ukfao.org This co-localization ensures that the resistance mechanism is present and co-regulated with antibiotic production. While other genes in the cluster are involved in the synthesis and modification of this compound, fmrO is the key determinant for self-resistance. microbiologyresearch.orgnih.gov

Chemical Modification and Synthetic Analogue Development of Fortimicin a

Design and Synthesis of Fortimicin (B10828623) A Derivatives (e.g., N-substituted, epimeric, and glycosidic modifications)

The core structure of Fortimicin A provides several sites for chemical modification, including its amino and hydroxyl groups. Scientists have explored a range of derivatives by altering these functional groups.

N-Substituted Derivatives: The amino groups at positions 1, 2', and 6' of this compound have been targets for alkylation and acylation. nih.gov These modifications can influence the molecule's interaction with the bacterial ribosome and its susceptibility to inactivating enzymes. For instance, the introduction of an (S)-4-amino-2-hydroxybutyl group at the 2'-N position resulted in a derivative with stronger antibacterial activity than the parent this compound. nih.gov This enhancement is attributed to its ability to resist inactivation by the aminoglycoside acetyltransferase AAC(3)-I, an enzyme known to confer resistance to this compound. nih.gov

Epimeric Modifications: The stereochemistry of the fortamine ring in fortimicins plays a crucial role in their biological activity. NMR studies have revealed that the fortamine ring in this compound adopts a chair conformation that is inverted compared to that in Fortimicin B. nih.gov The synthesis of epimers, such as 1-epi-fortimicins A and B, has been achieved, allowing for the investigation of how stereochemical changes impact antibacterial efficacy. jst.go.jp The preparation of 2-epi-fortimicins A and B has also been reported, further expanding the library of stereoisomers for structure-activity relationship studies. jst.go.jp

Glycosidic Modifications: Altering the glycosidic linkage or the sugar moieties themselves presents another avenue for creating novel this compound analogues. While specific examples directly modifying the glycosidic bond of this compound are less detailed in the provided results, the general principle in aminoglycoside chemistry involves creating pseudo-trisaccharides or altering the existing sugar rings to enhance activity or reduce toxicity. researchgate.netnih.gov

A summary of key modified this compound derivatives and their reported activities is presented below:

| Derivative | Modification Type | Key Finding | Reference |

| 2'-N-[(S)-4-amino-2-hydroxybutyl]this compound | N-substitution | Stronger activity than this compound; active against resistant strains producing AAC(3)-I. | nih.gov |

| 1-epi-fortimicin A and B | Epimerization | Synthesis achieved, enabling study of stereochemistry's role. | jst.go.jp |

| 2-epi-fortimicin A and B | Epimerization | Prepared from 2-epi-fortimicin B, expanding stereoisomer library. | jst.go.jp |

| 4,2'-Di-N-substituted fortimicin B derivatives | N-substitution | Preparation of various derivatives for further study. | nih.gov |

Exploration of Structure-Activity Relationships (SAR) in this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.orgdrugdesign.org For this compound and its analogues, SAR analyses help to identify the chemical features essential for antibacterial action and those that can be modified to improve its properties.

The three-dimensional conformation of fortimicins is a key determinant of their activity. The pseudodisaccharide structure, consisting of a purpurosamine and a fortamine moiety linked by an α-glycosidic bond, presents a specific spatial arrangement of functional groups. nih.gov The relative orientation of these two rings, confirmed by nuclear Overhauser enhancement data, is critical for binding to the bacterial ribosome. nih.gov

Key SAR insights for fortimicin analogues include:

The 2'-Amino Group: Modifications at this position can overcome resistance. As noted, 2'-N-substituted derivatives of this compound show activity against strains that are resistant to the parent compound due to the production of AAC(3)-I. nih.gov

The 4-Amino Group: The glycyl amide at the 4-position, which distinguishes this compound from Fortimicin B, is a site of structural variation. jst.go.jp The development of 4-N-(2-aminoethanesulfonyl)fortimicin B and 4-N-(p-aminobenzenesulfonyl)fortimicin B highlights the exploration of different substituents at this position. jst.go.jp

Methylation: The presence of N- and O-methyl groups on the novel aminocyclitol, fortamine, is a distinguishing feature of fortimicins. jst.go.jp The synthesis of demethyl derivatives of related aminoglycosides like istamycin A suggests that the removal or addition of methyl groups can be a strategy to modulate activity. jst.go.jp

Stereochemistry: As discussed, the epimerization at various chiral centers, such as C1 and C2, significantly impacts the molecule's conformation and, consequently, its biological activity. nih.govjst.go.jp

Strategies for Developing Analogues with Altered Susceptibility to Modifying Enzymes

Bacterial resistance to aminoglycosides is often mediated by aminoglycoside-modifying enzymes (AMEs), which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). asm.org These enzymes chemically modify the antibiotic, preventing it from binding to its ribosomal target. asm.orgmdpi.com A primary strategy to combat this resistance is to design analogues that are poor substrates for these enzymes.

This compound is inherently resistant to several AMEs because it lacks the hydroxyl groups at the 3' and 4' positions, which are common targets for APH(3') and ANT(4') enzymes. asm.org However, it is susceptible to inactivation by AAC enzymes, particularly AAC(3) and AAC(6'). asm.orgmdpi.com

Strategies to overcome this susceptibility include:

Modification of Target Functional Groups: The most direct approach is to modify or remove the amino or hydroxyl groups that are targeted by AMEs. mdpi.com For this compound, this involves modifications at the amino groups susceptible to acetylation. The development of 2'-N-substituted derivatives is a prime example of this strategy, as these compounds can evade inactivation by AAC(3)-I. nih.gov

Steric Hindrance: Introducing bulky substituents near the target functional group can sterically hinder the binding of the AME to the antibiotic. This principle is applied in the design of various semisynthetic aminoglycosides.

Exploiting Enzyme Promiscuity: Some resistance enzymes have promiscuous activities, meaning they can bind to a range of substrates. Understanding the structural requirements for this binding can inform the design of analogues that are not recognized by the enzyme. mcgill.ca

Development of Bifunctional Enzyme-Resistant Analogues: The emergence of bifunctional enzymes, such as AAC(6')-APH(2''), poses a significant challenge as they can modify multiple sites on an aminoglycoside. mdpi.com Dactimicin, a derivative of this compound with a formimidoyl group, is protected against AAC(6') but remains susceptible to the bifunctional AAC(6')-APH(2'') enzyme. asm.org This highlights the need for more complex modifications to overcome these versatile resistance mechanisms.

Chemo-Enzymatic Synthesis of Novel Glycosylated Aminoglycoside Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. This approach is particularly valuable for the synthesis of complex molecules like aminoglycosides, where stereochemical control is crucial.

In the context of aminoglycoside development, glycosyltransferase enzymes are powerful tools for creating novel glycosylated derivatives. nih.gov These enzymes can be used to attach different sugar moieties to an aglycone core, leading to a diverse range of analogues. A common chemo-enzymatic strategy involves the chemical synthesis of modified sugar donors or acceptor molecules, followed by an enzymatic glycosylation step. nih.gov

For instance, novel pseudo-trisaccharide aminoglycoside analogues have been synthesized by first chemically hydrolyzing commercially available aminoglycosides to produce the core structure. nih.gov This core is then used as a substrate for a flexible glycosyltransferase, such as KanM2, which can attach a new sugar unit. nih.gov This method has been used to generate libraries of new aminoglycosides for screening for enhanced antibacterial activity or other desirable properties. researchgate.netucl.ac.uk

This approach offers several benefits:

High Selectivity: Enzymes often provide excellent regio- and stereoselectivity, which can be difficult to achieve through purely chemical methods.

Milder Reaction Conditions: Enzymatic reactions typically occur under mild conditions, which helps to preserve sensitive functional groups on the antibiotic scaffold.

Generation of Diversity: The use of substrate-flexible enzymes allows for the creation of a wide variety of analogues from a common precursor. nih.gov

Total Synthesis and Semisynthetic Approaches to Fortimicin Analogues

Both total synthesis and semisynthesis are critical strategies for generating this compound analogues for research and development.

Semisynthesis: This approach starts with a naturally occurring compound, like this compound or B, and chemically modifies it in a few steps. wikipedia.org Semisynthesis is often more practical and cost-effective than total synthesis for complex molecules, as it leverages the intricate scaffold already produced by the microorganism. wikipedia.org The majority of the this compound derivatives discussed, such as the N-substituted and epimeric analogues, are products of semisynthetic methods. nih.govjst.go.jp These methods allow for targeted modifications to explore SAR and overcome resistance.

Total Synthesis: Total synthesis involves the complete construction of a molecule from simple, readily available starting materials. wikipedia.org While often more challenging and lengthy than semisynthesis, total synthesis provides ultimate flexibility in molecular design. It allows for the creation of analogues with profound structural changes that are not accessible through semisynthesis.

Recently, an asymmetric total synthesis of Fortimicin B was reported, accomplished in 12 steps. researchgate.netnih.gov This achievement is significant because it provides an efficient synthetic platform for future, more in-depth investigations into the SAR of fortimicins. researchgate.netnih.gov Key steps in this synthesis included an enantioselective copper(II)-catalyzed inverse-electron-demand Diels-Alder reaction to construct the complex fortamine fragment and a gold(I)-catalyzed glycosylation to form the crucial α-glycosidic bond. nih.gov Such synthetic routes are invaluable for producing not only the natural product but also a wide array of non-natural analogues for biological evaluation.

Fermentation and Production Optimization of Fortimicin a

Strain Improvement and Selection of Producing Microorganisms

The foundation of efficient Fortimicin (B10828623) A production lies in the selection and improvement of the producing microorganism, Micromonospora olivasterospora. asm.org Researchers have utilized various techniques to enhance the antibiotic-producing capabilities of this actinomycete. These methods include traditional mutagenesis followed by screening for high-yielding mutants, as well as more advanced genetic engineering approaches. asm.org The development of efficient gene-cloning systems for Micromonospora has opened avenues for targeted genetic modifications to improve Fortimicin A biosynthesis. nih.gov An improved strain, KY11520, was developed from M. olivasterospora ATCC 21819 through several rounds of mutagenesis. asm.org The goal of these strain improvement programs is to generate robust and high-producing variants suitable for large-scale industrial fermentation.

Optimization of Culture Media Composition for Enhanced this compound Production

The composition of the culture medium is a pivotal factor that significantly influences the growth of Micromonospora olivasterospora and the synthesis of this compound. Optimization of the medium involves a careful balance of carbon and nitrogen sources, as well as essential minerals.

Studies have identified soluble starch as a superior carbon source for this compound production. nih.gov Various nitrogen sources have been investigated, with ammonium (B1175870) chloride and ammonium nitrate (B79036) being suitable for both microbial growth and antibiotic production. nih.gov Furthermore, certain amino acids have demonstrated stimulatory effects; L-asparagine, L-aspartic acid, and L-glutamic acid can enhance both growth and antibiotic yield, while L-serine specifically stimulates antibiotic production. nih.gov Inorganic salts such as dipotassium (B57713) phosphate (B84403), magnesium sulfate, and calcium carbonate are also essential for robust antibiotic synthesis. nih.gov

Chemically Defined Medium Formulations

To facilitate a more fundamental understanding of the nutritional requirements for this compound production, chemically defined media have been formulated. nih.gov These media, with all components known and quantified, allow for precise studies on the impact of individual nutrients. A key finding from studies using chemically defined media was the significant stimulatory effect of vitamin B12, cobalt, and nickel on this compound production. nih.gov

Table 1: Key Media Components and Their Effects on this compound Production

| Component Category | Examples | Observed Effect on M. olivasterospora |

| Carbon Sources | Soluble Starch, Glucose | Starch is an effective carbon source for production. nih.gov |

| Nitrogen Sources | NH4Cl, NH4NO3, L-Asparagine, L-Aspartic Acid, L-Glutamic Acid, L-Serine | NH4Cl and NH4NO3 support growth and production. Specific amino acids can stimulate growth, production, or both. nih.gov |

| Inorganic Salts | K2HPO4, MgSO4·7H2O, CaCO3 | Essential for antibiotic production. nih.gov |

| Vitamins & Metals | Vitamin B12, Cobalt, Nickel | Marked stimulatory effects on this compound production. nih.gov |

Optimization of Environmental Parameters for Fermentation

The physical and chemical conditions of the fermentation environment are critical for maximizing this compound yield. Key parameters that are meticulously controlled include pH, temperature, aeration, and agitation.

pH: The optimal initial pH for Fortimicin production has been identified to be in the acidic to neutral range. One study using a D-optimal design found an initial pH of 6.38 to be optimal. researchgate.net

Temperature: Temperature significantly affects microbial growth and enzyme activity. An optimal incubation temperature of 30°C has been reported for this compound production. researchgate.net

Aeration and Agitation: Adequate oxygen supply is crucial for the aerobic fermentation process. Agitation ensures homogenous mixing of the culture broth and facilitates oxygen transfer. An agitation rate of 200 rpm has been found to be optimal in shake flask studies. researchgate.net Interestingly, within the range of 100-300 rpm, agitation rate did not show a significant effect on production in one statistical optimization study. nih.gov

Process Intensification and Bioreactor Optimization Strategies

To enhance the productivity and efficiency of this compound fermentation, various process intensification and bioreactor optimization strategies are employed. These strategies aim to increase the concentration of the product, reduce fermentation time, and lower production costs. isomerase.com

One of the primary methods for process intensification is the use of statistical experimental designs, such as the D-optimal design, to identify the optimal combination of media components and environmental factors. researchgate.net This approach can lead to significant increases in yield compared to unoptimized conditions. researchgate.net For instance, the optimization of initial pH, incubation temperature, and calcium carbonate concentration through a central composite design resulted in a 31-fold increase in fortimicin production. researchgate.net

Bioreactor optimization involves designing and operating the fermenter to provide the ideal environment for the microorganism. isomerase.com This includes ensuring efficient mass and heat transfer, as well as implementing robust control systems for parameters like pH, temperature, and dissolved oxygen. isomerase.com Strategies such as fed-batch or continuous culture can be employed to maintain optimal nutrient concentrations and prolong the production phase. alicat.com The goal of these advanced strategies is to create a highly controlled and efficient environment that maximizes the biosynthetic potential of the improved Micromonospora olivasterospora strains.

Genetic and Pathway Engineering of Fortimicin a Biosynthesis

Molecular Cloning and Characterization of Biosynthetic Genes (e.g., fms gene cluster)

The genetic blueprint for Fortimicin (B10828623) A biosynthesis is encoded within a cluster of genes, collectively known as the fms gene cluster, in Micromonospora olivasterospora. Initial efforts to understand this pathway involved the cloning of DNA segments containing genes that participate in the antibiotic's synthesis. fao.orgnih.gov These fragments were then used as probes to screen a cosmid library of M. olivasterospora genomic DNA, leading to the identification of a single cosmid clone, pGLM990, which contained a significant portion of the biosynthetic genes. fao.orgnih.govebi.ac.uk

Further analysis revealed that at least ten biosynthetic genes and a self-defense gene are clustered together in a chromosomal region spanning approximately 27 kb. fao.orgnih.gov The initial cloning and complementation studies successfully identified several key genes, including fms1, fms3, fms4, fms5, fms7, fms11, and fms12. fao.orgnih.gov Subsequent work on the cosmid clone pGLM990 identified additional genes such as fms8, fms10, and fms13. fao.orgnih.govebi.ac.uk A gene conferring self-resistance to Fortimicin A, fmrO, was also found to be linked to this biosynthetic gene cluster. fao.orgebi.ac.uk

One of the notable genes within the cluster is fms14, which encodes N-formimidoyl this compound synthase. nih.gov This enzyme is responsible for converting this compound to N-formimidoyl this compound. nih.gov The gene was cloned from the cosmid pGLM990 using an oligonucleotide probe designed based on the N-terminal amino acid sequence of the purified enzyme. nih.gov

The sequencing of the this compound biosynthetic gene cluster has been completed and the data is available in public databases, such as GenBank under the accession number AJ628421. nih.gov This has facilitated comparative analyses with other aminoglycoside biosynthetic pathways, such as those for gentamicin (B1671437) and kanamycin (B1662678). nih.gov

Table 1: Key Genes in the this compound Biosynthetic Cluster

| Gene | Proposed Function | Reference |

| fms1, fms3, fms4, fms5, fms7, fms11, fms12 | Participate in this compound biosynthesis | fao.orgnih.gov |

| fms8 (also known as forP) | Involved in the dehydroxylation step via phosphorylation of a biosynthetic precursor. | fao.orgnih.govjmb.or.kr |

| fms10, fms13 | Participate in this compound biosynthesis | fao.orgnih.gov |

| fms14 | Encodes N-formimidoyl this compound synthase | nih.gov |

| fmrO | Confers self-resistance to this compound | fao.orgebi.ac.uk |

Gene Knock-out and Complementation Studies for Functional Assignment

The functional assignment of genes within the fms cluster has been largely achieved through gene knock-out and complementation experiments. By creating mutants of M. olivasterospora that are blocked at different steps of the biosynthetic pathway, researchers have been able to pinpoint the function of individual genes. nih.govpsu.edu

Complementation analysis, which involves introducing a functional copy of a gene into a mutant strain to see if it restores antibiotic production, has been a powerful tool. fao.orgnih.gov For instance, five chimeric plasmids were used to restore this compound production in various M. olivasterospora mutants, confirming the involvement of the cloned genes in the biosynthetic pathway. nih.gov These studies also demonstrated that at least four of the biosynthetic genes were clustered together. nih.govnih.gov

A particularly interesting finding came from the study of a non-producing mutant, AN38-1, which had a defect in the dehydroxylation of a this compound precursor. nih.gov This mutant was complemented by a DNA fragment containing a neomycin resistance gene, highlighting the genetic and functional relationships between different aminoglycoside biosynthetic pathways. nih.gov

Cell-free extract studies using an fms8 mutant and its parent strain revealed that the enzyme encoded by fms8 phosphorylates the biosynthetic precursor, fortimicin KK1, in the presence of ATP. fao.orgnih.gov This suggests that the dehydroxylation reaction in this compound biosynthesis proceeds through a phosphorylation step. fao.orgnih.gov

The development of a highly efficient gene-cloning system in Micromonospora has been instrumental in carrying out these genetic analyses. nih.gov

Combinatorial Biosynthesis and Pathway Engineering for Hybrid Antibiotic Creation

The detailed understanding of the this compound biosynthetic pathway has opened up possibilities for combinatorial biosynthesis and pathway engineering to create novel hybrid antibiotics. researchgate.net By manipulating the biosynthetic gene clusters, it is possible to direct the producing organisms to synthesize altered or entirely new antibiotic structures. nih.gov

This approach can involve several strategies, such as site-directed mutagenesis, gene replacement, gene inactivation through knock-out mutations, or the co-expression of genes from different biosynthetic pathways. nih.gov For example, comparing the gene clusters of Fortimicin, gentamicin, and kanamycin has suggested that the biosynthesis of gentamicin might have evolved from a combination of the pathways for the other two antibiotics. nih.gov This insight provides a roadmap for rationally designing hybrid antibiotic pathways.

The goal of these engineering efforts is to generate novel aminoglycoside analogs with improved properties, such as enhanced potency against multidrug-resistant pathogens or reduced toxicity. researchgate.netresearchgate.net The creation of a library of Fortimicin profiles from the producing strain can serve as a valuable platform for metabolic dissection of the biosynthetic pathway and for guiding pathway engineering efforts to generate new Fortimicin scaffolds. researchgate.net

Development of Novel Gene Cloning Systems for Micromonospora

The genetic manipulation of Micromonospora, the producer of this compound, has historically been challenging. However, the development of novel and efficient gene-cloning systems has been a significant breakthrough, enabling detailed genetic analysis of the this compound biosynthetic pathway. nih.gov

These systems often utilize plasmid vectors specifically designed for Micromonospora. For instance, the plasmid vector pMO116 was developed for use in M. olivasterospora. nih.gov To facilitate the selection of transformed cells, antibiotic resistance genes, such as nmrA and nmrB cloned from a neomycin-producing Micromonospora strain, were incorporated into these vectors. nih.gov

A new protoplasting protocol was also developed to overcome the resistance of Micromonospora to lysozyme, allowing for efficient transformation. nih.gov This improved methodology made techniques like shotgun cloning feasible, leading to the successful cloning of seven this compound biosynthetic genes. nih.govnih.gov The establishment of this self-cloning system in Micromonospora has proven to be of practical use for the genetic study of this important antibiotic producer. nih.gov

Comparative Molecular Analysis of Fortimicin a

Structural Comparisons with Other Aminoglycosides (e.g., deoxystreptamine-containing aminoglycosides)

The fundamental structural difference between fortimicins and most clinically utilized aminoglycosides lies in the aminocyclitol core. nih.govoup.com Fortimicin (B10828623) A is a pseudodisaccharide antibiotic that possesses a novel aminocyclitol called fortamine. nih.govglobalauthorid.comjst.go.jp This fortamine moiety is a 1,4-diamine, which contrasts sharply with the 1,3-diaminocyclitol structure of 2-deoxystreptamine (B1221613) (2-DOS) found in major aminoglycoside families like the kanamycins, gentamicins, and neomycins. nih.govoup.comresearchgate.net

Key structural distinctions include:

Aminocyclitol Core: Fortimicin A is built upon fortamine, whereas other major aminoglycosides contain 2-deoxystreptamine or streptidine. nih.govoup.com

Substitution Pattern: The 2-deoxystreptamine-containing aminoglycosides are typically substituted at the 4 and 5 positions (e.g., neomycin) or the 4 and 6 positions (e.g., kanamycin (B1662678), gentamicin). oup.com this compound, with its fortamine base, does not follow this classification.

Chemical Moieties: Fortamine uniquely contains both N- and O-methyl groups, features not present in the 2-deoxystreptamine ring. jst.go.jp this compound is further distinguished from its counterpart, Fortimicin B, by the presence of a glycyl amide side chain. jst.go.jp

Table 1: Structural Comparison of this compound and 2-Deoxystreptamine Aminoglycosides

| Feature | This compound | 2-Deoxystreptamine Aminoglycosides (e.g., Kanamycin, Gentamicin) |

|---|---|---|

| Aminocyclitol Core | Fortamine nih.govjst.go.jp | 2-Deoxystreptamine (2-DOS) nih.gov |

| Amine Positions | 1,4-diaminocyclitol nih.govjst.go.jp | 1,3-diaminocyclitol (in 2-DOS) oup.com |

| Unique Groups | Contains N-methyl and O-methyl groups on the aminocyclitol. jst.go.jp | Lacks methyl groups on the 2-DOS ring. |

| Glycosidic Linkage | Pseudodisaccharide (fortamine linked to 6-epi-purpurosamine B) jst.go.jp | Pseudodisaccharides or pseudotrisaccharides linked to the 2-DOS core. |

| Characteristic Side Chain | Glycyl amide moiety jst.go.jp | Varies by specific antibiotic (e.g., hydroxyl, amino groups). |

Comparative Effects on Bacterial Ribosomes and Protein Synthesis Compared to Other Aminoglycosides

Like other aminoglycosides, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the ribosome. nih.govontosight.ai However, its interaction exhibits distinct characteristics. This compound demonstrates a bactericidal effect on bacteria such as Escherichia coli and Staphylococcus epidermidis by inhibiting protein synthesis. nih.govglobalauthorid.com

In vitro studies reveal that this compound inhibits the polymerization of phenylalanine and induces the misreading of mRNA, a hallmark of aminoglycoside activity. nih.govglobalauthorid.com In contrast, Fortimicin B lacks these effects. nih.gov A significant point of differentiation is its binding interaction with the 70S ribosome. While both this compound and B can inhibit the dissociation of the 70S ribosome into its 30S and 50S subunits, neither compound is able to displace other aminoglycosides like dihydrostreptomycin, tobramycin, or gentamicin (B1671437) from their ribosomal binding sites. nih.govglobalauthorid.com This suggests that fortimicins may interact with a different or partially overlapping site on the ribosome compared to 2-deoxystreptamine-containing aminoglycosides. nih.gov

Table 2: Comparative Effects on Bacterial Ribosomes

| Feature | This compound | Other Aminoglycosides (e.g., Gentamicin, Tobramycin) |

|---|---|---|

| Primary Action | Inhibition of protein synthesis. nih.govontosight.ai | Inhibition of protein synthesis. nih.govontosight.ai |

| Effect on mRNA | Induces misreading. nih.gov | Induces misreading. ontosight.ai |

| Ribosomal Subunit Binding | Binds to the 30S ribosomal subunit. ontosight.ai | Binds to the 30S ribosomal subunit. ontosight.aimdpi.com |

| Ribosome Dissociation | Inhibits dissociation of 70S ribosomes. nih.govglobalauthorid.com | Varies; some can inhibit dissociation. |

| Competitive Binding | Does not displace bound gentamicin, tobramycin, or dihydrostreptomycin. nih.govglobalauthorid.com | Can competitively displace other aminoglycosides that share the same binding site. |

Differential Susceptibility Profiles to Aminoglycoside-Modifying Enzymes across Classes

A crucial advantage of this compound is its resistance to many common aminoglycoside-modifying enzymes (AMEs) that inactivate traditional aminoglycosides. nih.govnih.gov This resistance is a direct consequence of its unique structure, which lacks the specific hydroxyl or amino groups that serve as targets for certain enzymes. nih.govresearchgate.net

This compound is not susceptible to modification by enzymes such as aminoglycoside phosphotransferase APH(3') or nucleotidyltransferases ANT(2") and ANT(4'). nih.govresearchgate.net However, it is not completely immune to enzymatic inactivation. It remains susceptible to certain aminoglycoside acetyltransferases (AACs), specifically those that modify the 3-amino group [AAC(3)] and the 6'-amino group [AAC(6')]. nih.govresearchgate.net For instance, AAC(3) enzymes are known to confer resistance to gentamicin, tobramycin, and fortimicin. mdpi.comsemanticscholar.org Furthermore, studies have shown differential activity even within the same AME subclass; the AAC(6')-Ie enzyme confers significant resistance to fortimicin, whereas the closely related AAC(6')-Im does not. microbialcell.com

Table 3: Susceptibility to Key Aminoglycoside-Modifying Enzymes (AMEs)

| Enzyme Class | This compound | Kanamycin | Gentamicin | Amikacin (B45834) |

|---|---|---|---|---|

| APH(3') | Resistant nih.govresearchgate.net | Susceptible | Susceptible | Resistant |

| ANT(2") | Resistant nih.govresearchgate.net | Susceptible | Susceptible | Resistant |

| ANT(4') | Resistant nih.govresearchgate.net | Susceptible | N/A | N/A |

| AAC(3) | Susceptible nih.govresearchgate.netmdpi.com | Susceptible | Susceptible | Resistant |

| AAC(6') | Susceptible (by some variants) nih.govmicrobialcell.com | Susceptible | Susceptible | Susceptible |

Comparative Bactericidal Activity and Spectrum against Diverse Bacterial Isolates

In a large collaborative study involving over 11,000 clinical isolates, the in vitro activity of this compound was generally similar to amikacin. nih.gov A notable exception was the superior effectiveness of this compound against Serratia marcescens. nih.gov Conversely, amikacin demonstrated greater activity against Pseudomonas aeruginosa and other nonfermentative gram-negative bacilli. nih.govnih.gov While gentamicin is often more potent on a weight-for-weight basis against many species, this compound shows strong activity against strains resistant to other aminoglycosides, including certain isolates of Escherichia coli and Staphylococcus aureus resistant to kanamycin and gentamicin. nih.govgoogle.com

Table 4: Comparative In Vitro Activity Spectrum

| Bacterial Group/Species | This compound | Amikacin | Gentamicin |

|---|---|---|---|

| Enterobacteriaceae | Broadly active, similar to Amikacin. nih.gov | Broadly active. nih.gov | Broadly active, often more potent by weight. nih.gov |

| Serratia marcescens | More active than Amikacin and Gentamicin. nih.gov | Active. nih.gov | Less active. nih.gov |

| Pseudomonas aeruginosa | Weakly active or inactive. nih.govnih.gov | More active than this compound. nih.gov | Active. nih.gov |

| Staphylococcus aureus | Potent activity, including against some resistant strains. google.com | Active. | Active. |

| Streptococci | Generally inactive. nih.govnih.gov | Generally inactive. | Variable activity. |

Synergistic Interactions of this compound with Other Antimicrobial Agents

A significant therapeutic characteristic of this compound is its ability to act synergistically with other classes of antibiotics, particularly β-lactams. This synergy is especially pronounced against multidrug-resistant (MDR) pathogens like Pseudomonas aeruginosa, a bacterium against which this compound has weak standalone activity. nih.govnih.gov

The combination of this compound with β-lactams often results in a potent bactericidal effect that exceeds the sum of their individual activities. nih.govresearchgate.net This enhancement is thought to occur because cell wall synthesis inhibitors like β-lactams increase the permeability of the bacterial cell envelope, facilitating the uptake of the aminoglycoside. Studies have demonstrated high rates of synergy between this compound and several anti-pseudomonal β-lactams.

Table 5: Synergistic Activity of this compound with Other Antimicrobials against MDR P. aeruginosa

| Combination Agent | Type | % of MDR Isolates Showing Synergy | % of MDR Isolates Showing Additive Effect | Reference |

|---|---|---|---|---|

| Meropenem | β-Lactam (Carbapenem) | 71% | - | nih.govresearchgate.net |

| Ceftazidime | β-Lactam (Cephalosporin) | 59% | - | nih.govresearchgate.net |

| Aztreonam | β-Lactam (Monobactam) | 43% | - | nih.govresearchgate.net |

| Piperacillin | β-Lactam (Penicillin) | Synergy observed | - | nih.gov |

| Carbenicillin | β-Lactam (Penicillin) | Synergy observed | - | nih.gov |

| Cefepime | β-Lactam (Cephalosporin) | - | 44% | nih.govresearchgate.net |

| Amikacin | Aminoglycoside | - | 69% | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What is the molecular structure of Fortimicin A, and how does it compare to structurally related aminoglycoside antibiotics?

- Methodological Answer : The molecular structure of this compound can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, proton-coupled nitrogen-15 NMR in trifluoroacetic acid solutions can resolve structural ambiguities in the aminocyclitol and glycoside moieties . Comparative analysis with antibiotics like gentamicin or neomycin involves thin-layer chromatography (TLC) using solvent systems such as chloroform-methanol-ammonia (2:1:1) to determine distinct Rf values .

Q. What experimental methods are used to determine this compound’s antibacterial spectrum and minimum inhibitory concentrations (MICs)?

- Methodological Answer : Standardized agar dilution or broth microdilution assays are employed to assess MICs against Gram-positive and Gram-negative bacteria. Researchers must include control strains (e.g., Staphylococcus aureus ATCC 25923) and validate results via triplicate experiments to ensure reproducibility. Activity against resistant strains can be evaluated using genomic sequencing to identify modifying enzymes (e.g., acetyltransferases) .

Q. How is this compound biosynthesized in microbial cultures, and what are the critical parameters for optimizing yield?

- Methodological Answer : this compound is produced by Micromonospora species under submerged fermentation. Key parameters include carbon source selection (e.g., glucose vs. D-galactose), pH (6.5–7.5), and aeration rates. Yield optimization involves fed-batch culturing with periodic sampling for HPLC analysis of antibiotic titers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in proposed stereochemical configurations of this compound using advanced analytical techniques?

- Methodological Answer : Contradictory stereochemical data can be addressed via 2D NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography of co-crystals with ribosomal subunits. High-field NMR (≥400 MHz) coupled with deuterium exchange experiments provides insights into dynamic conformational changes .

Q. What strategies are effective in addressing conflicting bioactivity data for this compound across different experimental models?

- Methodological Answer : Inconsistent results may arise from variations in bacterial inoculum size or growth media. Researchers should standardize protocols using CLSI guidelines and apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables. Comparative studies with isogenic mutant strains can isolate resistance mechanisms .

Q. How can the aminocyclitol moiety of this compound be selectively modified to enhance target binding while reducing nephrotoxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve semi-synthetic modification of the aminocyclitol core via reductive alkylation or site-specific methylation. Toxicity profiles are assessed using proximal tubule cell assays (e.g., HK-2 cells) and compared to unmodified this compound using LC-MS/MS metabolomics .

Data Analysis and Reproducibility

Q. What analytical workflows are recommended for validating the purity of this compound isolates in complex fermentation broths?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with orthogonal methods like capillary electrophoresis (CE) or ion-exchange chromatography. Purity thresholds (e.g., ≥95%) should align with pharmacopeial standards (USP/EP), and batch-to-batch variability must be documented using coefficient of variation (CV) metrics .

Q. How should researchers design experiments to assess this compound’s synergy with β-lactam antibiotics against multidrug-resistant pathogens?

- Methodological Answer : Checkerboard assays with fractional inhibitory concentration indices (FICIs) quantify synergy (FICI ≤0.5). Time-kill curves under simulated physiological conditions (e.g., human serum) provide pharmacokinetic insights. Synergistic mechanisms are probed via transcriptomic analysis (RNA-seq) of co-treated bacterial cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.